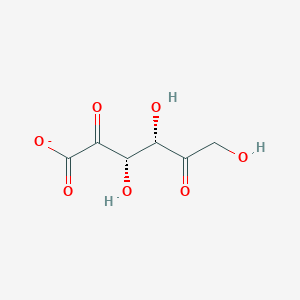
2,5-Didehydro-D-gluconate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-didehydro-D-gluconate is conjugate base of 2,5-didehydro-D-gluconic acid. It derives from a D-gluconate. It is a conjugate base of a 2,5-didehydro-D-gluconic acid.
Aplicaciones Científicas De Investigación
Biochemical Pathways and Production
1.1 Metabolic Pathways
2,5-Didehydro-D-gluconate serves as a key intermediate in various metabolic pathways. In particular, it is involved in the biosynthesis of vitamin C through its conversion to 2-keto-L-gulonate and subsequently to L-ascorbate. Studies have shown that certain bacterial strains, such as Corynebacterium sp. SHS 0007, utilize this compound in dual pathways leading to D-gluconate production .
1.2 Microbial Production
The microbial production of this compound has been optimized using strains like Gluconobacter oxydans and Gluconobacter sphaericus. These bacteria can convert D-glucose and D-gluconate into this compound efficiently. For instance, a mutant strain of Gluconobacter japonicus has been engineered to enhance the yield of this compound by utilizing both glucose and gluconate as substrates .
| Bacterial Strain | Substrate Used | Yield of this compound |
|---|---|---|
| Gluconobacter oxydans | D-Glucose | Moderate |
| Gluconobacter sphaericus | D-Glucose and D-Gluconate | High |
| Corynebacterium sp. SHS 0007 | 2-Keto-D-gluconate | Variable |
Applications in Food Technology
2.1 Nutritional Enhancements
The compound's role in food technology is emerging due to its potential as a natural preservative and flavor enhancer. Its ability to act as an antioxidant may help in extending the shelf life of various food products while enhancing their nutritional profile .
2.2 Functional Foods
Research indicates that bioactive compounds derived from fermentation processes involving this compound can contribute health benefits when included in functional foods such as yogurt and kefir. These compounds may aid in gut health and provide essential nutrients .
Case Studies
3.1 Vitamin C Biosynthesis
A notable case study involves the use of engineered Corynebacterium strains that efficiently convert this compound into vitamin C precursors. This biotechnological approach not only enhances vitamin C production but also reduces the need for synthetic additives in dietary supplements .
3.2 Antioxidant Properties
Another study highlighted the antioxidant properties of products derived from fermentation processes involving this compound. These products were shown to mitigate oxidative stress in cellular models, suggesting potential applications in health supplements aimed at preventing chronic diseases .
Propiedades
Fórmula molecular |
C6H7O7- |
|---|---|
Peso molecular |
191.12 g/mol |
Nombre IUPAC |
(3S,4S)-3,4,6-trihydroxy-2,5-dioxohexanoate |
InChI |
InChI=1S/C6H8O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h3-4,7,9-10H,1H2,(H,12,13)/p-1/t3-,4+/m1/s1 |
Clave InChI |
RXMWXENJQAINCC-DMTCNVIQSA-M |
SMILES isomérico |
C(C(=O)[C@H]([C@@H](C(=O)C(=O)[O-])O)O)O |
SMILES canónico |
C(C(=O)C(C(C(=O)C(=O)[O-])O)O)O |
Sinónimos |
2,5-diketo-D-gluconate 2,5-diketogluconate 2,5-dioxo-D-gluconate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















